2-Phenyl-4-nitroanisol

Overview

Description

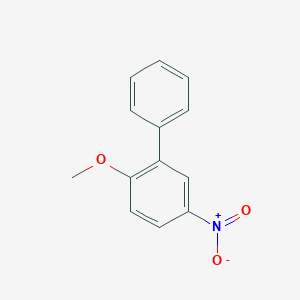

2-Phenyl-4-nitroanisol: is an organic compound with the molecular formula C13H11NO3 . It is a derivative of anisole, where the methoxy group is substituted at the para position with a nitro group and the ortho position with a phenyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-nitroanisol typically involves the nitration of anisole followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group at the para position of anisole. This is achieved by reacting anisole with a mixture of concentrated sulfuric acid and nitric acid. The resulting 4-nitroanisole is then subjected to a Friedel-Crafts acylation reaction using phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This introduces the phenyl group at the ortho position, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4-nitroanisol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic substitution reactions. For example, reaction with potassium cyanide can lead to the formation of isopurpuric acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Potassium cyanide in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Nucleophilic Aromatic Substitution: Isopurpuric acid derivatives.

Reduction: 2-Phenyl-4-aminoanisole.

Oxidation: 2-Phenyl-4-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

2-Phenyl-4-nitroanisol serves as a valuable intermediate in organic synthesis. Its nitro and methoxy groups make it a versatile building block for the development of more complex molecules.

Table 1: Key Reactions Involving this compound

These reactions highlight the compound's role in synthesizing functionalized aromatic compounds, which are crucial in developing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The pharmaceutical industry benefits significantly from this compound due to its potential as a precursor for biologically active compounds.

Case Study: Anti-inflammatory Agents

Recent studies have explored the use of derivatives of this compound as anti-inflammatory agents. The synthesis of N-trifluoroalkyl anilines from nitroarenes has shown promise in developing new anti-influenza medications, indicating the compound's relevance in therapeutic applications .

Material Science

In material science, this compound is investigated for its properties as a dye precursor and its potential use in electronic materials.

Table 2: Material Science Applications

The ability to modify its structure allows researchers to tailor properties suitable for specific applications in dye chemistry and electronic devices.

Environmental Monitoring

Another significant application of this compound is in environmental monitoring, particularly as a marker for oxidation products in fats and oils.

Case Study: Detection of Oxidation Products

Research indicates that para-nitroanisole can be used effectively to detect unsaturated aldehydes resulting from lipid oxidation, making it valuable for quality control in food products .

Mechanism of Action

The mechanism of action of 2-Phenyl-4-nitroanisol involves its interaction with various molecular targets depending on the specific reaction or application. For example, in nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

4-Nitroanisole: Lacks the phenyl group at the ortho position.

2-Phenylanisole: Lacks the nitro group at the para position.

2,4-Dinitroanisole: Contains an additional nitro group at the ortho position.

Uniqueness: 2-Phenyl-4-nitroanisol is unique due to the presence of both the phenyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a versatile compound in synthetic chemistry.

Biological Activity

2-Phenyl-4-nitroanisol, a nitro-substituted aromatic compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 15854-75-8

The compound features a nitro group (–NO) and a methoxy group (–OCH) on a phenyl ring, contributing to its reactivity and biological potential.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often undergo reduction to form reactive intermediates that bind to DNA, leading to cell death. This mechanism is similar to that observed in well-known drugs like metronidazole .

- Anticancer Properties : Research indicates that nitro compounds can exhibit anticancer effects through various pathways, including the induction of apoptosis in cancer cells. The nitro group may enhance the compound's ability to interact with cellular targets involved in tumor progression.

- Anti-inflammatory Effects : Nitro compounds have been shown to modulate inflammatory responses. They can interact with signaling pathways and inhibit pro-inflammatory mediators, which suggests potential therapeutic applications in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 20 µM, indicating significant antimicrobial potential. The compound was activated intracellularly, leading to the production of cytotoxic species that target bacterial DNA .

Case Study: Anticancer Activity

In vitro studies revealed that this compound could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The compound's ability to disrupt mitochondrial membrane potential was noted as a critical factor in its anticancer activity.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound:

- Toxicity Studies : Toxicological assessments indicate that high doses may lead to adverse effects, including hepatotoxicity and reduced survival rates in animal models .

- Metabolism : The metabolism of this compound involves conversion into various metabolites, some of which may possess different biological activities or toxicity profiles .

Future Directions

Research on this compound is ongoing, with several avenues for future exploration:

- Development of Derivatives : Modifying the chemical structure may enhance its biological activities or reduce toxicity.

- Clinical Trials : Further studies are needed to evaluate its efficacy and safety in clinical settings.

- Mechanistic Studies : Understanding the detailed mechanisms behind its biological activities can aid in the development of targeted therapies.

Properties

IUPAC Name |

1-methoxy-4-nitro-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVBQSMLKLCRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423753 | |

| Record name | 2-phenyl-4-nitroanisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-75-8 | |

| Record name | 2-Methoxy-5-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15854-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenyl-4-nitroanisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.